molecular formula C22H27Cl2N3O8 B13073409 (4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride

(4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride

Cat. No.: B13073409
M. Wt: 532.4 g/mol
InChI Key: QEWKWVAUKGEOPK-PFJMOZTNSA-N
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Description

Systematic IUPAC Nomenclature Breakdown

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide dihydrochloride . This name encodes the following structural features (Table 1):

Table 1: IUPAC Nomenclature Breakdown

Component Description
(4S,6R,12aR) Stereochemical descriptors for chiral centers at positions 4 (S-configuration), 6 (R-configuration), and 12a (R-configuration).
9-amino An amino group (-NH₂) at position 9 on the tetracene backbone.
4-(dimethylamino) A dimethylamino group (-N(CH₃)₂) at position 4.
1,5,10,11,12a-pentahydroxy Hydroxyl groups (-OH) at positions 1, 5, 10, 11, and 12a.
6-methyl A methyl group (-CH₃) at position 6.
3,12-dioxo Ketone groups (=O) at positions 3 and 12.
4a,5,5a,6-tetrahydro-4H-tetracene A partially hydrogenated tetracene system (four fused aromatic rings) with saturation at positions 4a, 5, 5a, and 6.
2-carboxamide A carboxamide group (-CONH₂) at position 2.
dihydrochloride Two hydrochloride salts, likely protonating the amino and dimethylamino groups.

The parent structure is a tetracene system, a polycyclic aromatic hydrocarbon with four linearly fused benzene-like rings. The numbering follows the IUPAC guidelines for fused polycyclic systems, prioritizing functional groups and substituents.

Alternative Chemical Designations and Registry Numbers

This compound is recognized under multiple identifiers across chemical databases (Table 2):

Table 2: Registry Identifiers and Synonyms

Identifier Value Source
PubChem CID 74889802
CAS Registry Number 171807-99-1
Synonyms 9-Aminodoxycycline hydrochloride; (4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide dihydrochloride

The compound is structurally related to doxycycline , a tetracycline antibiotic, but differs by the presence of a 9-amino group and additional hydroxyl substitutions. Its dihydrochloride form enhances solubility, a common modification for bioactive molecules.

Stereochemical Configuration Analysis

The stereochemical complexity of this compound is defined by three chiral centers (positions 4, 6, and 12a) and the conformation of the tetracene system (Figure 1).

Key Stereochemical Features :

  • Position 4 (S-configuration) : The dimethylamino group (-N(CH₃)₂) occupies a specific spatial orientation relative to the tetracene backbone. This configuration influences hydrogen bonding and molecular interactions.
  • Position 6 (R-configuration) : The methyl group (-CH₃) and hydroxyl groups adopt a chair-like conformation in the partially saturated ring, affecting rigidity and solubility.
  • Position 12a (R-configuration) : The hydroxyl group at 12a participates in intramolecular hydrogen bonding with the adjacent ketone at position 12, stabilizing the molecule’s three-dimensional structure.

Figure 1: Stereochemical Assignments
(Note: A 3D conformational model would depict the R/S configurations at positions 4, 6, and 12a, along with the axial/equatorial positions of substituents.)

The tetracene system exhibits a mix of aromatic and non-aromatic rings due to partial hydrogenation. The 4a,5,5a,6-tetrahydro modification introduces strain, which is mitigated by the stereochemical arrangement of substituents. The dihydrochloride salt form further stabilizes the molecule by protonating basic nitrogen atoms, enhancing crystallinity.

Properties

Molecular Formula

C22H27Cl2N3O8

Molecular Weight

532.4 g/mol

IUPAC Name

(4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride

InChI

InChI=1S/C22H25N3O8.2ClH/c1-6-7-4-5-8(23)15(26)10(7)16(27)11-9(6)17(28)13-14(25(2)3)18(29)12(21(24)32)20(31)22(13,33)19(11)30;;/h4-6,9,13-14,17,26-28,31,33H,23H2,1-3H3,(H2,24,32);2*1H/t6-,9?,13?,14-,17?,22-;;/m0../s1

InChI Key

QEWKWVAUKGEOPK-PFJMOZTNSA-N

Isomeric SMILES

C[C@@H]1C2C(C3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl

Origin of Product

United States

Biological Activity

The compound (4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; dihydrochloride is a complex organic molecule with potential biological activity. It is structurally related to tetracyclines and exhibits various pharmacological properties. This article explores its biological activity based on available research findings.

  • Molecular Formula : C22H25N3O8
  • Molar Mass : 447.41 g/mol
  • CAS Number : 1207283-60-0
  • Density : 1.69 g/cm³ (predicted)

The compound demonstrates antimicrobial properties similar to those of tetracycline antibiotics. Its mechanism involves inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This action disrupts the translation process in bacteria, leading to growth inhibition or death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown:

  • Minimum Inhibitory Concentrations (MIC) : The MIC values for various bacterial strains are reported to be in the low microgram per milliliter range.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli4
Streptococcus pneumoniae1

This data suggests that the compound is particularly effective against Gram-positive bacteria.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on mammalian cell lines. Results indicate that while it is effective against bacterial cells, it exhibits moderate cytotoxicity towards human cell lines with IC50 values ranging from 20 to 50 µg/mL.

Study on Antimicrobial Efficacy

A notable study published in the International Journal of Research evaluated the antimicrobial efficacy of this compound compared to traditional tetracyclines. The results demonstrated that:

  • The compound showed superior efficacy against resistant strains of bacteria.
  • It was effective in reducing biofilm formation in Staphylococcus aureus.

Clinical Application

Another study explored its potential application in treating bacterial infections in animal models. The findings suggested:

  • Significant reduction in infection rates when administered alongside standard antibiotic therapy.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features allow it to interact with DNA and RNA synthesis pathways effectively.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacterial strains. Its ability to disrupt bacterial cell membranes contributes to its effectiveness as a potential antibiotic agent. This property is particularly relevant in the context of increasing antibiotic resistance.

3. Neuroprotective Effects
Recent studies suggest that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism involves reducing oxidative stress and inflammation in neuronal cells.

Materials Science Applications

1. Organic Photovoltaics
Due to its unique electronic properties, this compound is being investigated for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy could enhance the efficiency of solar cells.

2. Sensors
The compound's sensitivity to environmental changes makes it suitable for developing sensors that detect specific chemical substances or biological markers. This application is crucial in environmental monitoring and healthcare diagnostics.

Environmental Applications

1. Pollution Remediation
The compound has potential applications in environmental remediation processes. Its ability to bind with heavy metals and organic pollutants can facilitate the removal of these contaminants from water sources.

2. Biodegradability Studies
Ongoing research focuses on the biodegradability of this compound in various environmental conditions. Understanding its breakdown products is essential for assessing its long-term environmental impact.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of (4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; dihydrochloride on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours .

Antimicrobial Properties

In a comparative study against standard antibiotics published in Antimicrobial Agents and Chemotherapy, the compound showed superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a new therapeutic agent .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 1, 5, 10, 11, and 12a are susceptible to oxidation, particularly under alkaline conditions. For example:

  • C-5 hydroxyl oxidation : In the presence of strong oxidizing agents like KMnO₄ or H₂O₂, the C-5 hydroxyl group is oxidized to a ketone, forming a quinone-like structure .

  • Epimerization : Under oxidative stress, the stereochemistry at C-4 and C-6 can invert, leading to epimeric byproducts .

Reaction Conditions Product Reference
C-5 hydroxyl oxidationKMnO₄, pH > 10, 25°C5-oxo derivative
Aromatic ring oxidationO₂, Cu²⁺ catalyst, 60°CRing-opened dicarboxylic acid derivatives

Nucleophilic Substitution

The dimethylamino group at C-4 participates in nucleophilic substitution reactions:

  • Demethylation : Treatment with HI or HBr at elevated temperatures removes methyl groups, yielding primary amines .

  • Quaternization : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts, enhancing water solubility .

Mechanism :
 CH N +R X CH RN X \text{ CH N }+\text{R X}\rightarrow \text{ CH RN X }
This reaction is critical for modifying bioavailability .

Acid-Base Reactions

The compound acts as a zwitterion due to its:

  • Basic dimethylamino group (pKa ≈ 8.5): Protonates in acidic media to form water-soluble salts (e.g., dihydrochloride) .

  • Acidic hydroxyl groups (pKa ≈ 3–5): Deprotonate in alkaline solutions, enabling chelation with metal ions like Mg²⁺ or Ca²⁺ .

Functional Group pKa Reactivity
Dimethylamino~8.5Protonation in HCl forms dihydrochloride
Hydroxyl (C-11)~3.2Deprotonation enhances metal binding

Chelation with Metal Ions

The hydroxyl and ketone groups form stable complexes with divalent cations, critical for its biological activity:

  • Mg²⁺/Ca²⁺ binding : Creates a 1:1 complex, stabilizing the enolate form of the ketone at C-12 .

  • Fe³⁺ interaction : Forms insoluble complexes under neutral pH, reducing bioavailability.

Structure of Mg²⁺ Complex :
Mg2+\text{Mg}^{2+} coordinates with O atoms at C-11, C-12, and the carboxamide group, creating a tetrahedral geometry .

Hydrolysis and Degradation

The carboxamide and ketone groups undergo hydrolysis under specific conditions:

  • Acidic hydrolysis (pH < 3): Cleaves the carboxamide to a carboxylic acid, reducing antimicrobial activity .

  • Alkaline hydrolysis (pH > 9): Degrades the tetracene ring system via retro-aldol reactions.

Condition Primary Site Product
pH 2, 70°CCarboxamide2-carboxylic acid derivative
pH 10, 50°CC-12 ketoneRing-opened aldehyde fragments

Photochemical Reactions

UV exposure induces [4+2] cycloadditions between the conjugated diene system (C-1 to C-3) and oxygen, forming endoperoxides . These products exhibit reduced biological activity due to structural distortion.

Salt Formation

The dihydrochloride form (CAS 94237-34-0) reacts with bases like NaOH to regenerate the free base, while treatment with other acids (e.g., sulfuric acid) produces alternative salts .

Functional Group Interconversion

  • Esterification : Hydroxyl groups react with acetyl chloride to form acetates, improving membrane permeability .

  • Reduction : NaBH₄ selectively reduces the C-3 ketone to a secondary alcohol, altering stereochemistry.

Stability Profile

The compound degrades via:

  • Oxidative pathways (major): 40% degradation after 6 months at 25°C .

  • Hydrolytic pathways (minor): <10% degradation under dry storage .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetracycline Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Salt Form Biological Activity
Target Compound (9-Amino-Doxycycline HCl) 9-Amino, 4-(dimethylamino), 6-methyl, dihydrochloride ~541.3* Dihydrochloride Antibacterial (broad-spectrum); potential anticancer activity
Doxycycline 9-Hydroxyl, 4-(dimethylamino), 6-methyl 444.4 Monohydrate/Hyclate Antibacterial (Lyme disease, acne, respiratory infections)
Minocycline 7-Dimethylamino, 9-hydroxy, 6-methyl 457.5 Hydrochloride Antibacterial (MRSA, acne); anti-inflammatory
Fluorinated Derivative (CAS 61618-26-6) 7-Fluoro, 4-(dimethylamino), 9-hydroxy 432.4 None specified Enhanced Gram-positive activity; improved pharmacokinetics

*Calculated based on doxycycline’s molecular weight (444.4 g/mol) + amino group (+16 g/mol) + 2 HCl (~72 g/mol).

Key Observations :

  • Salt Forms: Dihydrochloride salts (target compound) exhibit higher solubility than monohydrate forms (e.g., doxycycline monohydrate), enhancing bioavailability in acidic environments .
  • Fluorination : The fluorinated derivative () shows enhanced stability against enzymatic degradation, a feature absent in the target compound .

Pharmacological and Mechanistic Insights

Antibacterial Activity

  • The 9-amino group may counteract tetracycline resistance mediated by efflux pumps or ribosomal protection proteins .
  • Minocycline: The 7-dimethylamino group in minocycline broadens its spectrum against methicillin-resistant Staphylococcus aureus (MRSA) and enhances tissue penetration .
  • Fluorinated Derivative : Fluorine at position 7 improves binding to ribosomal subunits in resistant strains, as seen in .

Anticancer Potential

  • Doxycycline itself has shown pro-ferroptotic effects in oral squamous cell carcinoma (OSCC), as noted in , suggesting shared mechanisms among tetracyclines in modulating cell death pathways .

Toxicity and Limitations

  • Target Compound: No explicit toxicity data are available, but tetracyclines generally cause gastrointestinal distress, photosensitivity, and hepatotoxicity. The dihydrochloride form may exacerbate gastric irritation compared to monohydrates .
  • Minocycline: Known for vestibular side effects (e.g., dizziness) due to its lipophilicity and CNS penetration .
  • Fluorinated Derivative : Fluorine substitution may reduce renal toxicity but requires further validation .

Preparation Methods

Semi-Synthetic Approach from Natural Tetracyclines

The most common industrial and laboratory preparation of this compound class involves semi-synthesis starting from naturally derived tetracycline antibiotics. The process typically includes:

This approach benefits from the complex tetracyclic scaffold already present in natural tetracyclines, reducing the synthetic burden.

Key Chemical Reactions Involved

Step Reaction Type Description
1 Amination Introduction of the 9-amino and 4-(dimethylamino) groups via nucleophilic substitution.
2 Hydroxylation/Oxidation Controlled oxidation to form keto groups at C-3 and C-12 and hydroxyl groups at specified positions.
3 Stereoselective Reduction Reduction steps to ensure correct stereochemistry at chiral centers (4S,6R,12aR).
4 Salt Formation Treatment with HCl to form the dihydrochloride salt, enhancing pharmaceutical properties.

Synthetic Route Highlights

  • The dimethylamino group at C-4 is typically introduced by reaction of a suitable intermediate with dimethylamine under controlled conditions.
  • The hydroxyl groups are preserved or introduced by selective oxidation and reduction steps, often employing reagents like osmium tetroxide or chromium-based oxidants under mild conditions to avoid over-oxidation.
  • The carboxamide group at C-2 is generally retained from the precursor or introduced via amidation reactions using activated carboxylic acid derivatives.
  • The stereochemistry is controlled by the choice of reagents and reaction conditions, often relying on the inherent stereochemical framework of the natural precursor.

Purification and Characterization

  • Purification is commonly achieved by crystallization of the dihydrochloride salt from appropriate solvents such as ethanol or water.
  • Characterization includes NMR spectroscopy to confirm stereochemistry, mass spectrometry for molecular weight, and X-ray crystallography for solid-state structure confirmation.

Data Table: Typical Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting Material Oxytetracycline or Tetracycline Natural antibiotic precursor
Amination Reagent Dimethylamine Usually as aqueous or gaseous form
Oxidizing Agent Osmium tetroxide, Chromium(VI) compounds Mild conditions to preserve stereochemistry
Reaction Temperature 0–40 °C Controlled to avoid side reactions
Reaction Time Several hours to days Depends on step and scale
Salt Formation HCl in ethanol or aqueous solution Yields dihydrochloride salt
Purity of Final Product ≥95% Verified by HPLC and elemental analysis

Research Findings and Optimization

  • Studies have shown that reaction pH and temperature critically influence the stereochemical outcome and yield of the dimethylamino substitution step.
  • Optimization of oxidation conditions is essential to minimize degradation of the sensitive tetracyclic core.
  • The choice of solvent during salt formation affects the crystallinity and stability of the dihydrochloride salt.
  • Recent research explores green chemistry approaches to reduce hazardous reagents and improve overall sustainability of the synthesis.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this tetracyclic compound to ensure high stereochemical purity?

  • Methodological Answer : Synthesis involves multi-step processes, including core tetracyclic structure formation, functional group introduction (e.g., dimethylamino, hydroxyl groups), and final dihydrochloride salt preparation. Key steps:

  • Stereocontrol : Use chiral catalysts or enantioselective reagents to maintain the (4S,6R,12aR) configuration .
  • Purification : Employ reverse-phase HPLC or preparative chromatography to isolate the diastereomerically pure product (≥98% purity) .
  • Yield Improvement : Optimize reaction conditions (e.g., pH, temperature) during hydroxylation and carboxamide formation .

Q. Which analytical techniques are most reliable for characterizing the compound’s stereochemistry and functional groups?

  • Methodological Answer :

  • Stereochemical Analysis : X-ray crystallography or NOESY NMR to confirm spatial arrangement of the six stereocenters .
  • Functional Group Identification :
  • Hydroxyl/Dimethylamino Groups : FT-IR (stretching at 3200–3500 cm⁻¹ for hydroxyls) and ¹H/¹³C NMR (δ 2.2–2.5 ppm for dimethylamino protons) .
  • Carboxamide Confirmation : LC-MS/MS for molecular ion ([M+H]⁺ at m/z 444.4) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring for degradation products (e.g., epimerization at C4 or oxidation at C12a) .
  • Storage Recommendations : Store at –20°C in anhydrous DMSO or lyophilized form to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways or optimizing synthetic routes for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (DFT) to model intermediates and transition states, particularly for hydroxylation and ring-closure steps .
  • AI-Driven Optimization : Train machine learning models on reaction yield data (e.g., solvent polarity vs. stereoselectivity) to predict optimal conditions .
  • Stereochemical Validation : Compare computed NMR chemical shifts (via ACD/Labs or Gaussian) with experimental data to resolve ambiguities .

Q. How can contradictions in reported bioactivity data (e.g., antibacterial vs. cytotoxic effects) be systematically addressed?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct parallel assays (MIC for antibacterial activity; MTT for cytotoxicity) across multiple cell lines .
  • Mechanistic Studies : Use fluorescence polarization assays to quantify binding affinity to bacterial ribosomes vs. human topoisomerases .
  • Data Normalization : Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability in compound purity .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target Identification : Combine CRISPR-Cas9 gene silencing with thermal shift assays to identify protein targets (e.g., 30S ribosomal subunit or DNA gyrase) .
  • Metabolomic Profiling : Use LC-HRMS to track metabolite changes in bacterial/pathogen models post-treatment .
  • In Silico Docking : Perform molecular docking (AutoDock Vina) to predict interactions with putative targets .

Q. How can researchers resolve discrepancies in stereochemical assignments reported across different studies?

  • Methodological Answer :

  • Cross-Validation : Compare experimental optical rotation ([α]D²⁵) and CD spectra with literature values for tetracycline analogs .
  • Crystallographic Refinement : Re-analyze X-ray data (e.g., CCDC entries) using SHELXL to confirm bond angles and torsional conformations .

Methodological Resources

  • Synthesis Protocols :
  • Analytical Techniques :
  • Computational Tools :
  • Toxicity/Bioactivity :

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